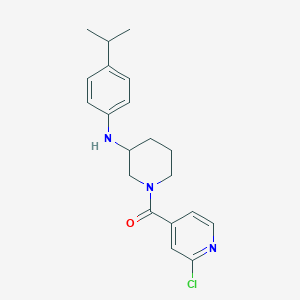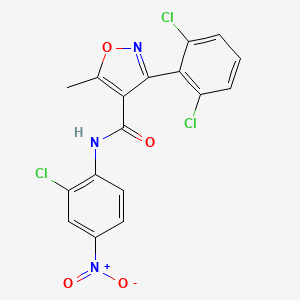
1-(2-chloroisonicotinoyl)-N-(4-isopropylphenyl)-3-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chloroisonicotinoyl)-N-(4-isopropylphenyl)-3-piperidinamine, also known as JNJ-31020028, is a novel small molecule antagonist of the human orexin-2 receptor. Orexins are neuropeptides that play a crucial role in regulating wakefulness, arousal, and appetite. The orexin-2 receptor is predominantly expressed in the central nervous system and is involved in the regulation of sleep-wake cycles, energy balance, and reward behavior. JNJ-31020028 has been shown to selectively block the orexin-2 receptor, making it a potential therapeutic target for the treatment of sleep disorders, obesity, and addiction.
Mecanismo De Acción
1-(2-chloroisonicotinoyl)-N-(4-isopropylphenyl)-3-piperidinamine selectively blocks the orexin-2 receptor, which is predominantly expressed in the central nervous system. Orexin-2 receptor activation has been shown to increase wakefulness and arousal, while orexin-1 receptor activation has been shown to promote feeding behavior. 1-(2-chloroisonicotinoyl)-N-(4-isopropylphenyl)-3-piperidinamine does not affect the orexin-1 receptor, making it a selective antagonist of the orexin-2 receptor. By blocking the orexin-2 receptor, 1-(2-chloroisonicotinoyl)-N-(4-isopropylphenyl)-3-piperidinamine reduces wakefulness and arousal, which may improve sleep quality and reduce drug-seeking behavior.
Biochemical and Physiological Effects
1-(2-chloroisonicotinoyl)-N-(4-isopropylphenyl)-3-piperidinamine has been shown to have several biochemical and physiological effects. In animal studies, 1-(2-chloroisonicotinoyl)-N-(4-isopropylphenyl)-3-piperidinamine has been shown to reduce wakefulness and increase sleep duration without affecting the sleep architecture. 1-(2-chloroisonicotinoyl)-N-(4-isopropylphenyl)-3-piperidinamine has also been shown to reduce food intake and body weight in obese rats. Additionally, 1-(2-chloroisonicotinoyl)-N-(4-isopropylphenyl)-3-piperidinamine has been shown to reduce drug-seeking behavior in rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-chloroisonicotinoyl)-N-(4-isopropylphenyl)-3-piperidinamine has several advantages and limitations for lab experiments. One advantage is its selectivity for the orexin-2 receptor, which allows for the specific targeting of this receptor without affecting other receptors. Another advantage is its ability to cross the blood-brain barrier, which allows for the study of its effects on the central nervous system. One limitation is the lack of clinical data on its safety and efficacy in humans, which limits its potential use in clinical trials. Another limitation is the potential for off-target effects, which may affect the interpretation of the results.
Direcciones Futuras
There are several future directions for the study of 1-(2-chloroisonicotinoyl)-N-(4-isopropylphenyl)-3-piperidinamine. One direction is the further characterization of its effects on sleep and wakefulness in animal models. Another direction is the study of its effects on appetite and energy balance in humans. Additionally, the potential use of 1-(2-chloroisonicotinoyl)-N-(4-isopropylphenyl)-3-piperidinamine in the treatment of addiction warrants further investigation. Furthermore, the development of more selective and potent orexin-2 receptor antagonists may lead to the discovery of new therapeutic targets for the treatment of sleep disorders, obesity, and addiction.
Métodos De Síntesis
The synthesis of 1-(2-chloroisonicotinoyl)-N-(4-isopropylphenyl)-3-piperidinamine was first reported by researchers at Janssen Research & Development. The synthesis involves several steps, including the condensation of 2-chloronicotinic acid with 4-isopropylaniline to form the corresponding amide, which is then reduced to the amine using lithium aluminum hydride. The amine is then reacted with 3-piperidinone to form the final product, 1-(2-chloroisonicotinoyl)-N-(4-isopropylphenyl)-3-piperidinamine.
Aplicaciones Científicas De Investigación
1-(2-chloroisonicotinoyl)-N-(4-isopropylphenyl)-3-piperidinamine has been extensively studied in preclinical models for its potential therapeutic applications. In animal studies, 1-(2-chloroisonicotinoyl)-N-(4-isopropylphenyl)-3-piperidinamine has been shown to improve sleep quality and increase sleep duration without affecting the sleep architecture. 1-(2-chloroisonicotinoyl)-N-(4-isopropylphenyl)-3-piperidinamine has also been shown to reduce food intake and body weight in obese rats, suggesting its potential use in the treatment of obesity. Additionally, 1-(2-chloroisonicotinoyl)-N-(4-isopropylphenyl)-3-piperidinamine has been shown to reduce drug-seeking behavior in rats, indicating its potential use in the treatment of addiction.
Propiedades
IUPAC Name |
(2-chloropyridin-4-yl)-[3-(4-propan-2-ylanilino)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O/c1-14(2)15-5-7-17(8-6-15)23-18-4-3-11-24(13-18)20(25)16-9-10-22-19(21)12-16/h5-10,12,14,18,23H,3-4,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQURQGWNNWEOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2CCCN(C2)C(=O)C3=CC(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloroisonicotinoyl)-N-(4-isopropylphenyl)-3-piperidinamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![sodium 3-[(3-pyridinylcarbonyl)amino]propanoate](/img/structure/B4963122.png)
![2-(4-allyl-5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4963137.png)
![3-{[(3-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B4963145.png)
![5-{3-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4963149.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B4963150.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-3-isobutyl-1H-pyrazole-5-carboxamide](/img/structure/B4963157.png)
![4-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(3-ethoxypropyl)-3-methoxybenzamide](/img/structure/B4963159.png)
![3-{[(3,5-dimethylphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4963178.png)
![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B4963193.png)
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4963197.png)
![6-[4-(dimethylamino)phenyl]-7-hydroxy-1,3-dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B4963202.png)

![5-(2-furyl)-3-[(4-hydroxyphenyl)amino]-2-cyclohexen-1-one](/img/structure/B4963219.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4963221.png)